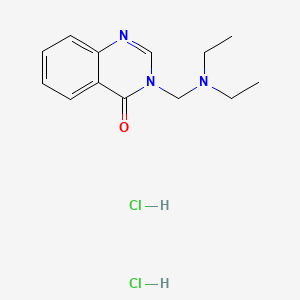
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium at room temperature. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the quinazolinone structure . Another method involves the use of formic acid or acetic acid/formic acid in a Leuckart-Wallach type reaction, which produces the desired compound with water, carbon dioxide, and methanol as byproducts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar structural features.
2,3-Dihydroquinazolinone: Another derivative with potential biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is unique due to the presence of the diethylamino group, which can enhance its biological activity and solubility. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
75159-40-9 |
|---|---|
Molekularformel |
C13H19Cl2N3O |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
3-(diethylaminomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-15(4-2)10-16-9-14-12-8-6-5-7-11(12)13(16)17;;/h5-9H,3-4,10H2,1-2H3;2*1H |
InChI-Schlüssel |
CAYYWKKNDLSJET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


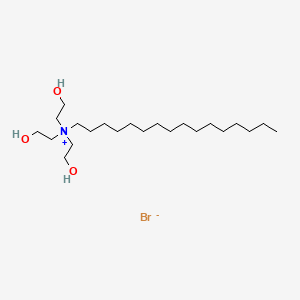
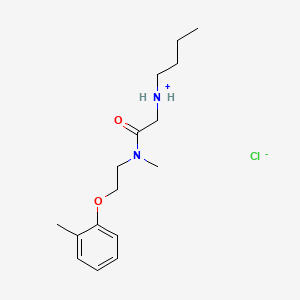
![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
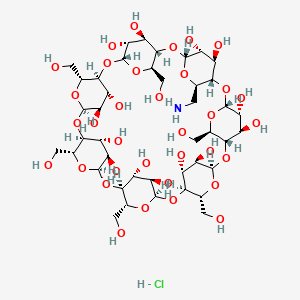
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)

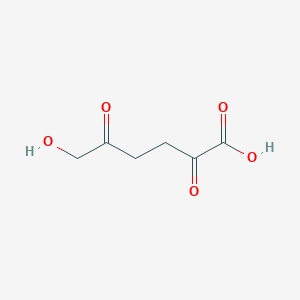
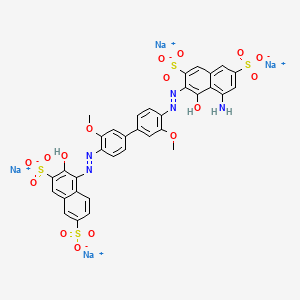


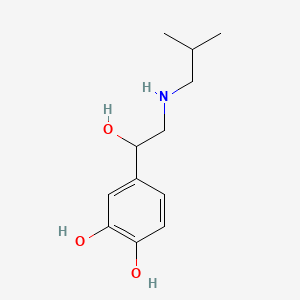


![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
